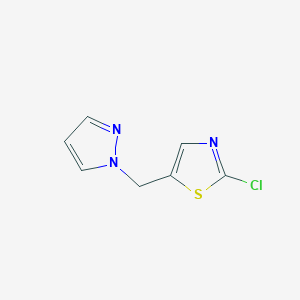

2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-7-9-4-6(12-7)5-11-3-1-2-10-11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHDRAJISDUITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324644 | |

| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

453557-78-3 | |

| Record name | 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

Executive Summary

This technical guide profiles 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole , a hybrid heterocyclic scaffold of significant interest in agrochemical discovery (specifically neonicotinoids and succinate dehydrogenase inhibitor fungicides) and medicinal chemistry.

Functioning as a lipophilic linker system, this molecule combines the electron-deficient 2-chlorothiazole moiety—a proven pharmacophore in compounds like Clothianidin—with a pyrazole ring, offering unique hydrogen-bonding vectors and metabolic stability profiles. This guide details its physicochemical parameters, validated synthetic protocols, and stability characteristics.

Part 1: Structural Architecture & Electronic Profile

The molecule (C₇H₆ClN₃S) consists of two distinct aromatic heterocycles linked by a methylene bridge. Understanding the electronic interplay between these rings is critical for predicting reactivity and binding affinity.

The 2-Chlorothiazole Moiety[1][2][3][4]

-

Electronic Nature: The thiazole ring is π-deficient. The chlorine atom at position 2 exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the basicity of the thiazole nitrogen.

-

Reactivity: The C2 position is susceptible to Nucleophilic Aromatic Substitution (SₙAr), while the C5-methylene attachment mimics an allylic system, making it highly reactive toward nucleophiles during synthesis but metabolically vulnerable to oxidation (P450-mediated hydroxylation).

The Pyrazole Moiety[5][6]

-

Basicity: Unlike the thiazole, the pyrazole ring retains a basic nitrogen (N2, pyridine-like) capable of accepting hydrogen bonds.

-

Linkage: The methylene bridge connects the C5 of the thiazole to the N1 of the pyrazole. This N-alkylation blocks the acidic N-H of the pyrazole, fixing the tautomeric state and increasing lipophilicity.

Part 2: Physicochemical Parameters[2][7][8]

The following data aggregates calculated consensus values and experimental surrogates from structurally validated analogs (e.g., CCMT).

Table 1: Core Physicochemical Properties[8]

| Parameter | Value / Range | Description & Significance |

| Molecular Formula | C₇H₆ClN₃S | -- |

| Molecular Weight | 199.66 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | 1.6 – 1.9 | Moderately lipophilic; optimized for membrane permeability without high plasma protein binding. |

| pKa (Base) | ~2.5 (Pyrazole N) | The thiazole N is essentially non-basic (pKa < 0) due to the 2-Cl substituent. |

| H-Bond Acceptors | 3 (N, N, S) | Critical for binding site interactions (e.g., nAChR or SDH enzymes). |

| H-Bond Donors | 0 | Lack of donors improves membrane permeability (Lipinski compliance). |

| TPSA | ~41 Ų | Indicates excellent blood-brain barrier (BBB) or cuticle penetration potential. |

| Solubility | Low (Water) | Soluble in DCM, EtOAc, MeOH, DMSO. |

| Physical State | Solid (Low Melting) | Likely MP range 45–65°C depending on crystal packing/purity. |

Part 3: Synthetic Methodology & Purification

The synthesis relies on the regioselective N-alkylation of 1H-pyrazole using 2-chloro-5-(chloromethyl)thiazole (CCMT) .

Mechanistic Insight

The reaction is a standard Sₙ2 substitution. The chloromethyl group on the thiazole is highly electrophilic (pseudo-benzylic/allylic). The challenge lies in preventing:

-

Bis-alkylation: (Unlikely with pyrazole, but possible if using hydrazine derivatives).

-

Hydrolysis: The CCMT precursor hydrolyzes to the alcohol in the presence of moisture.

-

SₙAr Side Reactions: High temperatures (>80°C) combined with strong bases can displace the chlorine at the thiazole C2 position.

Validated Protocol

-

Precursor: 2-chloro-5-(chloromethyl)thiazole (CCMT).[1]

-

Nucleophile: 1H-Pyrazole (1.1 equivalents).

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Workflow

-

Activation: Dissolve 1H-pyrazole (1.1 eq) in anhydrous MeCN. Add K₂CO₃ (2.0 eq). Stir at RT for 30 mins to ensure deprotonation/activation.

-

Addition: Cool the mixture to 0°C. Add CCMT (1.0 eq) dropwise (dissolved in minimal MeCN) to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quench & Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (Silica gel).

Visualized Workflow (DOT Diagram)

Caption: Figure 1. Optimized synthetic pathway via base-mediated nucleophilic substitution.

Part 4: Stability & Reactivity Profile

Chemical Stability

-

Hydrolysis: The final product is stable to aqueous hydrolysis at neutral pH. The ether/amine linkage formed is robust. However, the 2-Cl group can hydrolyze under harsh acidic conditions (refluxing HCl) to form the thiazolone.

-

Oxidation: The methylene bridge is the primary site for metabolic oxidation (forming the alcohol or carbonyl).

-

Photostability: Thiazoles can be photosensitive. Store in amber vials.

Reactivity Map

The molecule serves as a versatile intermediate for further functionalization:

Caption: Figure 2. Divergent reactivity profile allowing library generation for SAR studies.

Part 5: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers:

-

¹H NMR (CDCl₃, 400 MHz):

-

Thiazole C4-H: Singlet, typically δ 7.4 – 7.6 ppm (Deshielded by S and N).

-

Methylene Bridge (-CH₂-): Singlet, δ 5.3 – 5.5 ppm.

-

Pyrazole Protons: Three distinct signals. H3/H5 (δ 7.5–7.7) and H4 (δ 6.3–6.5).

-

Diagnostic: The absence of the broad NH signal from the starting pyrazole confirms N-alkylation.

-

-

¹³C NMR:

-

Look for the methylene carbon signal around δ 45–50 ppm.

-

The C2-Cl thiazole carbon appears typically around δ 150–153 ppm.

-

-

Mass Spectrometry (ESI+):

-

Observe the parent ion [M+H]⁺ at m/z ~200.

-

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom.

-

References

-

PubChem. (2025).[2][3] 2-Chloro-5-(chloromethyl)thiazole (Compound Summary). National Library of Medicine. Available at: [Link]

-

Dai, H., et al. (2008).[4] Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety.[4] Journal of Agricultural and Food Chemistry, 56(22), 10805-10810.[4] Available at: [Link]

- Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science, 57(10), 906-913. (Grounding for Thiazole-C5-methyl chemistry).

-

Bayer AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.[5][6] Patent WO1997023469A1. Available at:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

Biological Activity Screening of 2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole Derivatives

An In-Depth Technical Guide:

Introduction

In the landscape of medicinal chemistry and agrochemical research, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern discovery programs. The pyrazole and thiazole nuclei, individually, are renowned for their vast pharmacological potential.[1] Pyrazole derivatives are central to numerous commercial fungicides, often acting as potent succinate dehydrogenase inhibitors (SDHIs), and are also explored for a range of therapeutic applications.[2][3][4] Similarly, the thiazole ring is a versatile pharmacophore present in a multitude of approved drugs and clinical candidates, demonstrating significant anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8]

This guide focuses on the 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole scaffold, a molecular hybrid designed to leverage the distinct chemical and biological attributes of both moieties. The rationale for screening these specific derivatives lies in the potential for synergistic bioactivity, novel mechanisms of action, or an expanded spectrum of efficacy compared to compounds containing only one of the heterocyclic systems.[6][9] This document provides a comprehensive, field-proven framework for the systematic biological evaluation of this compound class, intended for researchers, scientists, and drug development professionals. We will detail a multi-tiered screening cascade, from broad primary assays to targeted mechanism-of-action studies, providing the scientific causality behind each experimental choice.

The Rationale: A Privileged Scaffold Hybrid

The decision to investigate the this compound core is rooted in established principles of medicinal chemistry.

-

The Pyrazole Engine : This five-membered ring is a highly effective pharmacophore, particularly in the design of fungicides that target cellular respiration.[10] Its ability to form critical interactions with enzyme active sites, such as the succinate dehydrogenase complex, makes it an attractive component for generating potent inhibitors.[11]

-

The Thiazole Modulator : Thiazole and its derivatives are recognized for their ability to interact with a wide array of biological targets.[1][8] In oncology, for instance, they are key components of agents that inhibit critical signaling kinases like VEGFR-2.[7][12] Their presence in a molecule can significantly influence pharmacokinetic properties and target engagement.

-

The Synergistic Potential : The hybridization of these two scaffolds via a methyl linker creates a unique chemical entity with a distinct three-dimensional profile.[9][13] This new architecture can access binding pockets or exhibit modes of action unavailable to the individual components, a strategy that has successfully yielded potent antimicrobial and anticancer agents.[1][6][14]

A general synthetic approach often involves the coupling of a pre-functionalized pyrazole with 2-chloro-5-chloromethyl-1,3-thiazole, a readily accessible building block.[15][16]

A Multi-Tiered Screening Strategy

To efficiently evaluate the biological potential of a library of these derivatives, a hierarchical screening approach is recommended. This strategy prioritizes broad, cost-effective primary assays to identify initial "hits," which are then subjected to more complex and targeted secondary assays to elucidate their mechanism of action (MoA).

Part 1: Primary Biological Activity Screening

The initial phase involves testing all synthesized derivatives in parallel across three fundamental areas of biological activity: antifungal, antibacterial, and cytotoxic.

A. Antifungal Activity Screening

Causality: Given that pyrazole carboxamides are famously effective as SDHI fungicides, this is the most logical starting point for screening.[2][11] An in vitro mycelial growth inhibition assay provides a robust and direct measure of a compound's ability to suppress fungal proliferation.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

-

Panel Selection: Choose a diverse panel of pathogenic fungi. Include significant plant pathogens like Rhizoctonia solani and Valsa mali, as well as opportunistic human pathogens such as Candida albicans and Aspergillus niger.[2][13][17][18]

-

Media and Compound Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave.[2] Prepare 10 mg/mL stock solutions of each test derivative in dimethyl sulfoxide (DMSO).

-

Plate Preparation: While the PDA is molten (~50-60°C), add the test compound to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a positive control plate (e.g., with Boscalid or Fluxapyroxad) and a negative control plate containing only DMSO (at the same final concentration as the test plates).[2][17] Pour the agar into sterile petri dishes.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each prepared plate.

-

Incubation: Incubate the plates at 25-28°C until the mycelial growth in the negative control plate has almost reached the edge of the plate.

-

Data Collection & Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of growth inhibition relative to the negative control. Plot the inhibition percentages against the compound concentrations to determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).[17]

Data Presentation: Representative Antifungal Activity

| Compound ID | R. solani EC₅₀ (µg/mL) | V. mali EC₅₀ (µg/mL) | C. albicans EC₅₀ (µg/mL) |

| Derivative 1 | 1.58 | 9.77 | >50 |

| Derivative 2 | 11.23 | 25.14 | >50 |

| Derivative 3 | 0.98 | 5.11 | 15.3 |

| Boscalid | 0.87 | 9.19 | N/A |

Data are hypothetical for illustrative purposes, based on activities seen in similar compound classes.[11][17]

B. Antibacterial Activity Screening

Causality: The pyrazole-thiazole hybrid scaffold has demonstrated potent activity against a range of bacteria, potentially through mechanisms like DNA gyrase inhibition.[9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on bacteriostatic or bactericidal potential.[10][19]

Protocol 2: Broth Microdilution for MIC Determination

-

Panel Selection: Use a standard panel of bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) species.[9][20] Inclusion of drug-resistant strains (e.g., MRSA) is highly recommended.

-

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21][22] Dilute this suspension as required by the specific protocol (e.g., 1:100) in Mueller-Hinton Broth (MHB).

-

Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (e.g., Ciprofloxacin), a negative/sterility control (broth only), and a growth control (broth + bacteria + DMSO).[9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection & Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[19]

Data Presentation: Representative Antibacterial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | 16 | 64 |

| Derivative 2 | >128 | >128 |

| Derivative 3 | 8 | 32 |

| Ciprofloxacin | 1 | 0.5 |

Data are hypothetical for illustrative purposes.

C. In Vitro Cytotoxicity Screening

Causality: Determining a compound's effect on human cell viability is critical. It serves a dual purpose: identifying potential anticancer agents and flagging general cytotoxicity for compounds intended for antimicrobial use.[23][24] The MTT assay is a widely adopted, reliable colorimetric method for assessing metabolic activity, which is a proxy for cell viability.[12][25]

Protocol 3: MTT Cell Viability Assay

-

Cell Line Panel: Use a panel of human cancer cell lines from different origins, such as MCF-7 (breast), HepG2 (liver), and A549 (lung).[5][12] It is crucial to also include a non-cancerous cell line (e.g., HEK293 or peripheral blood mononuclear cells) to assess selectivity.[8]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48 or 72 hours.[7][8]

-

Controls: Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).[25]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Collection & Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[25]

Data Presentation: Representative Cytotoxic Activity

| Compound ID | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HEK293 IC₅₀ (µM) |

| Derivative 4 | 2.57 | 7.26 | 45.8 |

| Derivative 5 | 28.0 | 26.8 | >100 |

| Doxorubicin | 0.8 | 1.2 | 2.1 |

Data are hypothetical, based on activities seen in similar compound classes.[5][12]

Part 2: Secondary Screening & Mechanism of Action

Promising compounds ("hits") identified in Tier 1 should be advanced to secondary screening to understand how they work.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]

- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. anjs.edu.iq [anjs.edu.iq]

- 15. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 16. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. apec.org [apec.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. asm.org [asm.org]

- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 24. kosheeka.com [kosheeka.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthetic Pathways for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthetic pathways for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole, a key heterocyclic intermediate. The document delineates the strategic synthesis of the critical precursor, 2-chloro-5-(chloromethyl)-1,3-thiazole, through various industrially relevant methods and evaluates their respective merits. It further details the final C-N bond formation via N-alkylation of pyrazole, critically examining the challenges of regioselectivity and the optimization of reaction conditions. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the necessary knowledge for efficient and reliable synthesis.

Introduction and Retrosynthetic Strategy

The molecule this compound is a significant building block, particularly in the synthesis of agrochemicals and novel pharmaceutical candidates. Its structure combines two biologically active heterocycles—a thiazole and a pyrazole—linked by a methylene bridge. The chloro-substitution on the thiazole ring provides a reactive site for further functionalization, making it a versatile intermediate.

A logical retrosynthetic analysis dictates the most straightforward approach to this molecule is through the disconnection of the C-N bond between the pyrazole ring and the methylene linker. This strategy simplifies the synthesis into two primary stages: the preparation of an electrophilic thiazole precursor and its subsequent coupling with pyrazole.

Caption: Retrosynthetic analysis of the target molecule.

This guide will first focus on the robust synthesis of the key electrophile, 2-chloro-5-(chloromethyl)-1,3-thiazole, followed by a detailed examination of the final N-alkylation step.

Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)-1,3-thiazole

The preparation of 2-chloro-5-(chloromethyl)-1,3-thiazole is the cornerstone of the overall synthesis. Several patented methods exist, each with distinct starting materials and reaction conditions. The choice of pathway often depends on the availability of precursors, scalability, and desired purity.[1]

Pathway A: Chlorination-Cyclization of Allyl Isothiocyanate Derivatives

This is one of the most direct and widely cited methods. It involves the reaction of an allyl isothiocyanate with a chlorinating agent, which induces both chlorination of the allyl group and cyclization to form the thiazole ring.

-

From 2-chloroallyl isothiocyanate: Reacting 2-chloroallyl isothiocyanate with a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in a dipolar, aprotic solvent such as acetonitrile is highly effective.[2][3] This process can achieve high yields and purity, making the crude product suitable for subsequent reactions without extensive purification.[2]

-

From Allyl Isothiocyanate: While feasible, the reaction of unsubstituted allyl isothiocyanate with chlorine requires more forcing conditions, including excess chlorinating agent and higher temperatures.[3][4] This can lead to the formation of multiple byproducts, complicating purification and reducing the overall yield.[5]

Pathway B: From 5-Methylene-1,3-thiazolidine-2-thione

An alternative route involves the chlorination of 5-methylene-1,3-thiazolidine-2-thione. This starting material can be treated with a chlorinating agent in a solvent like chloroform.[4] The reaction proceeds under relatively mild conditions to afford the desired product.[4]

Pathway C: Multi-step Synthesis from 1,3-Dichloropropene

A more intricate but industrially viable pathway begins with 1,3-dichloropropene. This method avoids the direct handling of potentially unstable isothiocyanates in the initial step.

Caption: Synthesis workflow starting from 1,3-dichloropropene.

This process involves three key transformations[3][5]:

-

Thiocyanation: 1,3-dichloropropene is reacted with a thiocyanate salt (e.g., NaSCN or KSCN) in the presence of a phase transfer catalyst to produce 3-chloro-1-thiocyanato-2-propene.[5]

-

Rearrangement: The thiocyanate intermediate is then rearranged to the more reactive 3-chloro-1-isothiocyanato-1-propene, often catalyzed by metal salts.[3]

-

Chlorination & Cyclization: The final step involves reacting the isothiocyanate with a chlorinating agent to yield the target thiazole derivative.[3]

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material(s) | Key Advantages | Key Disadvantages |

| A1 | 2-chloroallyl isothiocyanate | High yield and purity, direct route.[2] | Precursor may be less common. |

| A2 | Allyl isothiocyanate | Readily available starting material. | Harsh conditions, byproduct formation.[5] |

| B | 5-Methylene-1,3-thiazolidine-2-thione | Mild reaction conditions.[4] | Multi-step synthesis of the starting material. |

| C | 1,3-Dichloropropene, NaSCN | Uses inexpensive, stable starting materials.[3][5] | Multi-step process, requires catalyst for each step. |

Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)-1,3-thiazole (from Pathway A1)

This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety measures.[2]

-

Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, gas inlet tube, and cooling bath is charged with acetonitrile (860 g).

-

Reactant Addition: 2-chloroallyl isothiocyanate (580 g, 4.0 mol) is dissolved in the acetonitrile. The solution is cooled to 10-15°C.

-

Chlorination: Chlorine gas (390 g, 5.5 mol) is bubbled through the solution while maintaining the temperature between 10°C and 15°C.

-

Reaction Completion: After the addition of chlorine is complete, the reaction mixture is stirred for an additional 2 hours at 20-25°C.

-

Crystallization: The mixture is then cooled to -10°C and stirred for 1 hour to allow for the crystallization of the product hydrochloride salt.

-

Isolation: The crystalline solid is collected by filtration and washed with cold acetonitrile.

-

Product Liberation: The collected crystals are added to water (2 kg) warmed to 40°C. This liberates the free base, 2-chloro-5-(chloromethyl)-1,3-thiazole, which separates as a dense liquid phase.

-

Purification: The lower organic phase is separated, washed with water, and dried to afford the final product. Typical yields are reported to be high (e.g., 93% based on GC analysis of the crude solution).[2]

The Final Coupling Step: N-Alkylation of Pyrazole

The final step in the synthesis is the formation of the C-N bond between the thiazole precursor and the pyrazole ring. This is a classic N-alkylation reaction where the pyrazole anion acts as a nucleophile, displacing the chloride from the chloromethyl group of the thiazole.

Causality Behind Experimental Choices: The Challenge of Regioselectivity

A critical consideration in the alkylation of unsymmetrically substituted pyrazoles is regioselectivity. The two nitrogen atoms in the pyrazole ring are electronically distinct, and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers.

Caption: N-alkylation of pyrazole, highlighting the potential for two regioisomers.

The outcome of the reaction is governed by several factors:

-

Steric Hindrance: Bulky substituents on the pyrazole ring adjacent to one of the nitrogen atoms will sterically hinder the approach of the electrophile, favoring alkylation at the less hindered nitrogen.[6]

-

Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of isomers. In some cases, specific conditions can favor one isomer over the other.[7] For simple, unsubstituted pyrazole, a mixture is often obtained, necessitating chromatographic separation.

Experimental Protocol: N-Alkylation of Pyrazole

This is a general, illustrative protocol. Optimization may be required.

-

Setup: A dry, three-necked flask is fitted with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, and is charged with a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Anion Formation: A solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0°C. The mixture is stirred at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide salt.

-

Alkylation: The reaction mixture is cooled back to 0°C. A solution of 2-chloro-5-(chloromethyl)-1,3-thiazole (1.05 equivalents) in anhydrous DMF is added dropwise.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous mixture is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel to separate the desired N1-alkylated product from the N2-isomer and other impurities.

Conclusion

The synthesis of this compound is a strategically important process, hinging on the efficient construction of the 2-chloro-5-(chloromethyl)-1,3-thiazole intermediate followed by a regiochemically sensitive N-alkylation step. The most robust pathways to the thiazole precursor involve the chlorination-cyclization of 2-chloroallyl isothiocyanate, offering high yields and purity. The final coupling with pyrazole requires careful control of reaction conditions to manage the formation of regioisomers, which often necessitates chromatographic purification. The methodologies and insights presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

- EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.

- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

-

Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. Available at: [Link]

-

Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. Available at: [Link]

-

Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - European Patent Office - EP 0794180 B1. Available at: [Link]

-

Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap. Available at: [Link]

-

Alex, C. C., & Kumar, R. S. (2014). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 7), 695–701. Available at: [Link]

-

Process for the preparation of 2-chloro-5-chloromethylthiazole - Justia Patents. Available at: [Link]

-

Kumar, D., et al. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 53(5), 1533-1542. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(Pyrazol-1-yl)thiazole Derivatives. Molecules, 23(11), 2977. Available at: [Link]

-

Patel, K. D., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7859–7869. Available at: [Link]

-

Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. Available at: [Link]

-

Kuttruff, C. A., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Organic Letters, 26(12), 2634–2639. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Available at: [Link]

-

Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21453–21465. Available at: [Link]

-

Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Ali El-Remaily, M. A. E. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21453–21465. Available at: [Link]

-

Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 56(22), 10805–10810. Available at: [Link]

-

Bugaenko, M. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6292. Available at: [Link]

- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.

-

Synthesis of 2-aminothiazole derivatives. Available at: [Link]

-

Synthesis of 2,5‐disubstituted thiazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

Synthesis of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents. Available at: [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]

- EP0749963A1 - N-alkylation method of pyrazole - Google Patents.

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. Available at: [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 3. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 4. patents.justia.com [patents.justia.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

Methodological & Application

Application of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole in agrochemical research

Technical Application Note: 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole in Agrochemical Discovery

Executive Summary & Strategic Value

The molecule This compound represents a critical "chimeric" scaffold in modern agrochemical research. It bridges two distinct classes of bioactive chemistries: the 2-chlorothiazole toxophore (found in second-generation neonicotinoids like Thiamethoxam and Clothianidin) and the pyrazole moiety (prevalent in METI acaricides and novel SDHI fungicides).[1]

Primary Applications:

-

Resistance Management (Scaffold Hopping): Used to synthesize novel nicotinic acetylcholine receptor (nAChR) agonists that evade metabolic resistance mechanisms (e.g., P450 monooxygenases) affecting traditional nitroguanidine neonicotinoids.

-

Spectrum Broadening: Introduction of the pyrazole ring often imparts acaricidal (mite-killing) properties, creating dual-action insecticide/acaricide candidates.[1]

-

Metabolic Stability Profiling: The pyrazole-methylene linkage provides a robust alternative to the hydrolytically sensitive imine/amidine bonds in earlier generation compounds.[1]

Chemical Properties & Handling

| Property | Specification | Operational Note |

| Molecular Formula | C₇H₆ClN₃S | -- |

| Molecular Weight | 199.66 g/mol | -- |

| Appearance | Off-white to pale yellow solid | Check for darkening (oxidation) upon storage.[1] |

| Solubility | DMSO, DMF, Acetonitrile, DCM | Poor water solubility; requires surfactant for bioassays.[1] |

| Stability | Hydrolytically stable at pH 5-8 | Avoid strong oxidizers; the thiazole sulfur is oxidation-prone.[1] |

| Storage | 2–8°C, Desiccated, Inert Gas | Hygroscopic nature of impurities can accelerate degradation.[1] |

Protocol A: Synthesis of the Thiazole-Pyrazole Scaffold

Objective: To synthesize this compound via nucleophilic substitution, utilizing the commercially available precursor 2-chloro-5-(chloromethyl)thiazole (CCMT) .

Mechanism: The reaction proceeds via an SN2 mechanism where the pyrazole nitrogen (deprotonated) attacks the electrophilic methylene carbon of CCMT, displacing the chloride.

Reagents:

-

2-Chloro-5-(chloromethyl)thiazole (CCMT) [CAS: 105827-91-6][2][3]

-

Sodium Hydride (60% dispersion in oil) or Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Activation (Deprotonation):

-

In a flame-dried 3-neck flask under Argon, dissolve 1H-Pyrazole (1.1 eq) in anhydrous DMF (10 mL/g).

-

Cool to 0°C.[1]

-

Slowly add NaH (1.2 eq) portion-wise. Caution: H₂ gas evolution.

-

Stir at 0°C for 30 mins until gas evolution ceases (formation of sodium pyrazolide).

-

-

Coupling:

-

Dissolve CCMT (1.0 eq) in a minimum volume of anhydrous DMF.[1]

-

Add the CCMT solution dropwise to the pyrazolide mixture at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The starting material (CCMT) spot should disappear.

-

-

Workup & Purification:

-

Quench reaction with ice-cold water (exothermic).[1]

-

Extract with Ethyl Acetate (3x).

-

Wash combined organic layers with Brine (saturated NaCl) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Gradient 10% → 40% EtOAc in Hexane).

-

Validation:

-

¹H NMR (CDCl₃): Look for the characteristic methylene singlet (~5.4 ppm) bridging the thiazole and pyrazole protons. The thiazole proton typically appears near 7.5 ppm.

Protocol B: Biological Evaluation (Aphid Bioassay)

Objective: To evaluate the insecticidal potency of the synthesized scaffold and its derivatives against Aphis gossypii (Cotton Aphid), a standard model for sucking pests.

Experimental Design:

-

Test Method: Leaf-Dip Bioassay.

-

Target: Aphis gossypii (mixed ages).[1]

-

Positive Control: Imidacloprid (commercial standard).

-

Negative Control: 0.1% Triton X-100 solution.

Workflow:

-

Solution Preparation:

-

Dissolve 10 mg of the test compound in 1 mL Acetone.

-

Dilute with water containing 0.1% Triton X-100 to achieve a stock concentration of 500 ppm.

-

Prepare serial dilutions (e.g., 200, 100, 50, 10, 1 ppm).

-

-

Application:

-

Cut fresh cotton leaf discs (3 cm diameter).

-

Dip discs into the test solution for 10 seconds.

-

Air dry on paper towels for 30 minutes.

-

-

Infestation:

-

Place treated leaf discs in Petri dishes on agar beds (to maintain moisture).

-

Transfer 20–30 apterous (wingless) adult aphids onto each disc.

-

-

Incubation & Scoring:

-

Incubate at 25°C ± 1°C, 60–70% RH, 16:8 L:D photoperiod.

-

Assessment: Count mortality at 24h and 48h.

-

Criteria: Insects are considered dead if they cannot coordinate movement when prodded with a brush.[1]

-

-

Data Analysis:

-

Correct mortality using Abbott’s Formula:

-

Calculate LC₅₀ (Lethal Concentration 50%) using Probit analysis.

-

Mode of Action (MoA) Visualization

The following diagram illustrates the structural logic of using this scaffold. The 2-chlorothiazole acts as the "anchor" in the electronegative sub-pocket of the nAChR, while the pyrazole serves as a variable "head" group to modulate binding affinity and metabolic susceptibility.[1]

Figure 1: Synthesis and Pharmacophore Logic of Thiazole-Pyrazole Hybrids in overcoming nAChR resistance.[1]

References

-

Maienfisch, P., et al. (2001).[1] "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science.

-

Dai, H., et al. (2008).[1][6] "Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety." Journal of Agricultural and Food Chemistry.

-

Zhang, X., et al. (2022).[1] "Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads." Agronomy. [7]

-

Bayer AG. (1997).[1] "Process for the preparation of 2-chloro-5-chloromethyl-thiazole." Patent WO1997023469A1.

-

Syngenta Participations AG. (2003).[1] "Method for producing 2-chloro-5-chloromethyl-1,3-thiazole." US Patent 20030153767.[1]

Sources

- 1. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: High-Throughput Screening Assays for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole Analogs

Introduction & Scientific Rationale

The 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole moiety represents a privileged pharmacophore in medicinal and agrochemical chemistry. Historically known as the core structure of "neonicotinoid" modulators (e.g., Clothianidin), this scaffold exhibits high affinity for Nicotinic Acetylcholine Receptors (nAChRs) .

While originally optimized for insect nAChR selectivity, structural analogs of this scaffold are increasingly screened in pharmaceutical contexts to identify:

-

Human nAChR Agonists/PAMs: For cognitive enhancement (Alzheimer’s, Schizophrenia) targeting

or -

Safety/Tox Profiles: To ensure new agrochemicals do not cross-react with mammalian receptors.

-

Antimicrobial Agents: Recent SAR studies indicate efficacy against resistant bacterial strains (e.g., S. aureus), though this application note focuses on the ion-channel modulation pathway which requires complex HTS workflows.

The Screening Challenge

The primary challenge in screening this scaffold is the rapid desensitization kinetics of nAChRs. Traditional "wash-and-read" ELISA-style assays fail to capture the transient calcium influx triggered by these agonists. Therefore, this guide details a kinetic-based High-Throughput Screening (HTS) strategy utilizing Fluorometric Imaging Plate Reader (FLIPR) technology as the primary screen, validated by Automated Patch Clamp (APC).

Screening Cascade & Mechanism

The following workflow illustrates the logical progression from library screening to hit validation.

Figure 1: HTS Workflow. The cascade prioritizes throughput (FLIPR) before fidelity (Patch Clamp) to manage cost and time.

Primary Assay: FLIPR Calcium Flux (Agonist Mode)

Objective: Detect rapid intracellular calcium (

Biological System[1][2][3][4][5]

-

Cell Line: HEK293 or CHO-K1 stably transfected with the specific nAChR subtype of interest (e.g., human

or insect-chimeric -

Receptor Density: High expression is critical. Use antibiotic selection (e.g., G418, Zeocin) to maintain expression.

-

Chaperones: Co-expression of chaperone proteins (e.g., RIC-3 or NACHO) is often mandatory for proper surface trafficking of

-containing receptors.

Reagents & Buffers

| Component | Specification | Function |

| Dye | Calcium-6 or Fluo-4 NW (No Wash) | High-sensitivity Ca2+ indicator. Calcium-6 is preferred for its higher quantum yield and larger signal window. |

| Masking Agent | Probenecid (2.5 mM) | Inhibits anion transporters to prevent dye leakage from the cytosol. |

| Assay Buffer | HBSS + 20 mM HEPES | Physiological saline. pH adjusted to 7.4. |

| Agonist Control | Epibatidine or Acetylcholine | Positive control for normalization (100% response). |

| Antagonist Control | Methyllycaconitine (MLA) | For |

Detailed Protocol (384-Well Format)

Step 1: Cell Plating (Day -1)

-

Harvest cells using Accutase (avoid Trypsin to preserve surface receptors).

-

Dispense 10,000 - 15,000 cells/well in 25 µL culture medium into Poly-D-Lysine coated black-wall/clear-bottom 384-well plates.

-

Incubate overnight at 37°C, 5% CO

.

Step 2: Dye Loading (Day 0)

-

Prepare 2X Dye Loading Solution: Dissolve Calcium-6 dye in Assay Buffer containing 5 mM Probenecid.

-

Remove cell plate from incubator. Do not wash cells (washing disturbs the monolayer).

-

Add 25 µL of 2X Dye Loading Solution to each well (Final Vol = 50 µL).

-

Incubate: 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT). Note: RT equilibration reduces thermal artifacts during the read.

Step 3: Compound Preparation

-

Prepare analogs in 100% DMSO at 10 mM (Master Plate).

-

Dilute to 5X final concentration in Assay Buffer (keep DMSO < 0.5% final).

-

Place Compound Plate in the FLIPR instrument.

Step 4: The "Add-and-Read" (Critical) Because nAChRs desensitize in milliseconds, the read must start before compound addition.

-

Instrument Settings (FLIPR Tetra/Penta):

-

Excitation: 470-495 nm (LED).

-

Emission: 515-575 nm.

-

Baseline Read: 10 seconds (1 sec interval).

-

Fluidics: Add 12.5 µL of 5X Compound (Speed: 20-50 µL/sec). Fast addition is crucial for synchronizing channel opening.

-

Response Read: 120 seconds (1 sec interval).

-

Data Analysis

-

Metric: Calculate

or Max-Min RFU. -

Normalization: Normalize to the response of the EC

of the reference agonist (e.g., 10 µM Epibatidine). -

QC Criteria: Rejection if Z-factor < 0.5.

-

Formula:

-

Secondary Assay: Automated Patch Clamp (APC)

Objective: Validate hits from FLIPR by directly measuring ionic currents, ruling out fluorescence artifacts (e.g., autofluorescent compounds common in thiazole synthesis).

Platform Configuration[6][7]

-

Instrument: QPatch II (Sophion) or SyncroPatch 384 (Nanion).

-

Mode: Whole-cell voltage clamp.

-

Chip Resistance: 2–5 MΩ.

Voltage Protocol

-

Holding Potential: -70 mV.

-

Ligand Application:

-

The thiazole analogs are lipophilic ("sticky"). Use a stacked liquid application to prevent cross-contamination.

-

Apply compound for 500 ms to 1 second .

-

Washout with buffer for 10 seconds.

-

-

Measurement: Record peak current amplitude (pA).

Interpretation[1]

-

Agonist: Immediate inward current upon application.

-

Desensitization: Rapid decay of current despite the continued presence of the compound.

-

Modulator (PAM): Co-apply with EC

Acetylcholine. Look for increased peak current or slowed desensitization (increased area under the curve).

Troubleshooting & Expert Insights

The "Sticky Compound" Problem

Thiazole-pyrazole analogs often have high LogP (lipophilicity).

-

Symptom: Low potency in plastic plates, high variation.

-

Solution: Use low-binding polypropylene source plates. Add 0.01% Pluronic F-127 to the assay buffer to maintain solubility during the transfer.

False Positives in FLIPR

-

Autofluorescence: Many thiazole derivatives fluoresce in the green spectrum (overlapping with Fluo-4).

-

Correction: Run a "Buffer Only" control. If the compound generates signal without cells, it is an optical artifact.

-

Agonist vs. PAM: A compound might appear inactive in agonist mode. Always run a PAM mode screen (add compound, incubate 5 min, then inject EC

ACh) if looking for potentiators.

Pathway Visualization

Understanding the cellular event is crucial for troubleshooting.

Figure 2: Signal Transduction Pathway.[1] The assay relies on the conversion of a millisecond gating event into a detectable fluorescence accumulation.

References

-

Casida, J. E. (2018). Neonicotinoids and other insect nicotinic acetylcholine receptor agonists. Annual Review of Entomology. Link

-

Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Application Guide. Molecular Devices Technical Library. Link

-

Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology. Nature Reviews Drug Discovery. Link

-

Taly, A., et al. (2009). Nicotinic acetylcholine receptors as drug targets. Current Drug Targets. Link

-

Sophion Bioscience. (2022). Automated Patch Clamp Protocols for Ligand-Gated Ion Channels. Sophion Application Notes. Link

Sources

Application Notes and Protocols for 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole in Medicinal Chemistry

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments into a single molecular entity is a cornerstone of modern drug discovery. The thiazole and pyrazole rings are quintessential examples of "privileged structures," appearing in a multitude of FDA-approved drugs and clinical candidates due to their versatile binding capabilities and favorable pharmacokinetic profiles.[1][2][3] The title compound, 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole , represents a thoughtful hybridization of these two heterocycles. The 2-chloro-thiazole moiety acts as a versatile synthetic handle and a key interaction point in many biologically active molecules, while the pyrazole ring is renowned for its ability to form critical hydrogen bonds and participate in various receptor-ligand interactions.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging this scaffold. It provides not just protocols, but the strategic rationale behind them, empowering you to adapt, innovate, and accelerate your research programs. We will delve into the synthesis of this core scaffold, followed by detailed application notes and protocols for its exploration as an antimicrobial agent and a kinase inhibitor—two areas where pyrazole-thiazole hybrids have shown considerable promise.[1][2][6]

Part 1: Synthesis of the Core Scaffold

The synthesis of this compound is a two-step process, beginning with the synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This intermediate is a valuable building block for a variety of thiazole-containing compounds.[7][8]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Intermediate)

This protocol is adapted from established industrial methods which utilize allyl isothiocyanate as a readily available starting material.[8][9][10] The causality behind this choice lies in the inherent reactivity of the allyl group, which undergoes chlorination and subsequent cyclization to form the desired thiazole ring. Sulfuryl chloride is often preferred over gaseous chlorine for laboratory-scale synthesis due to its ease of handling.

Materials:

-

Allyl isothiocyanate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Initial Solution: Dissolve allyl isothiocyanate (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M solution). Cool the flask to 0°C using an ice bath.

-

Addition of Chlorinating Agent: Add sulfuryl chloride (2.1 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C. The reaction is exothermic, and slow addition is critical to prevent runaway reactions and the formation of polychlorinated byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a dark oil. Purify by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-5-(chloromethyl)thiazole as a pale yellow oil.

Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis. The expected ¹H NMR will show characteristic peaks for the thiazole ring proton and the chloromethyl protons.

Protocol 1.2: Synthesis of this compound (Final Scaffold)

This step involves the N-alkylation of pyrazole with the synthesized chloromethylated thiazole intermediate. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like DMF or acetonitrile is crucial. Stronger bases (like NaH) could deprotonate the thiazole ring, leading to side products, while the polar solvent facilitates the SN2 reaction.[11]

Materials:

-

2-chloro-5-(chloromethyl)thiazole (from Protocol 1.1)

-

Pyrazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (to make a ~0.2 M solution of pyrazole).

-

Addition of Alkylating Agent: Stir the suspension vigorously. Add a solution of 2-chloro-5-(chloromethyl)thiazole (1.1 eq) in a small amount of DMF dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-8 hours. The higher temperature is necessary to drive the alkylation to completion. Monitor the reaction by TLC until the starting thiazole is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash with water (to remove DMF) and then with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the title compound.

Self-Validation: Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). A key feature in the ¹H NMR will be the appearance of three distinct pyrazole ring protons and the disappearance of the pyrazole N-H proton.

Part 2: Application Note - Antimicrobial Agent Development

The hybridization of pyrazole and thiazole rings has been shown to produce compounds with significant antimicrobial activity.[1][2][5][12] This scaffold can be explored as a lead for novel antibiotics, addressing the urgent need for new treatments against resistant pathogens.

Rationale for Antimicrobial Potential

The antimicrobial activity of such hybrids is often attributed to their ability to mimic endogenous molecules and interact with key bacterial or fungal enzymes. The nitrogen and sulfur atoms in the heterocyclic rings can act as crucial hydrogen bond donors and acceptors, while the overall planar structure can facilitate intercalation or binding within active sites.[1] The 2-chloro substituent on the thiazole ring can be further functionalized to modulate activity and selectivity.

Workflow for Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial potential of the scaffold.

Protocol 2.1: Primary Antimicrobial Screening (Disk Diffusion Assay)

This is a qualitative method to rapidly assess the antimicrobial potential against a panel of bacteria and fungi.

Materials:

-

Test compound (dissolved in DMSO, sterile)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile paper disks (6 mm)

-

Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

-

DMSO (sterile, as negative control)

Procedure:

-

Prepare Inoculum: Grow microbial cultures overnight in appropriate broth. Adjust the turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of the agar plates with the prepared inoculum.

-

Disk Application: Aseptically place sterile paper disks onto the agar surface. Pipette a fixed amount (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL) onto a disk.

-

Controls: Apply a standard antibiotic disk and a DMSO-only disk to each plate.

-

Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.

-

Analysis: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

-

Test compound (stock solution in DMSO)

-

Microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL in appropriate broth)

-

96-well microtiter plates

-

Mueller-Hinton Broth or appropriate fungal growth medium

-

Resazurin or similar viability indicator (optional)

Procedure:

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include wells with inoculum only (positive growth control) and broth only (negative control).

-

Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

-

Reading MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. If using an indicator, the MIC is the lowest concentration that prevents the color change.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Scaffold X | 64 | 128 | 32 |

| Ciprofloxacin | 1 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

Part 3: Application Note - Kinase Inhibitor Development

The pyrazole-thiazole scaffold is a well-established core in the design of kinase inhibitors.[13][14][15] Many approved drugs, such as Dasatinib, feature a thiazole ring. The pyrazole moiety can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of Type I and Type II kinase inhibitors. This scaffold is a promising starting point for developing inhibitors against various kinases implicated in cancer and inflammatory diseases.[14][16]

Rationale for Kinase Inhibitor Potential

The this compound structure possesses key features for kinase inhibition:

-

Hinge Binding: The pyrazole nitrogen atoms are excellent hydrogen bond acceptors/donors, capable of interacting with the backbone amide groups of the kinase hinge region.

-

ATP Pocket Occupancy: The thiazole ring and its substituents can occupy the hydrophobic regions of the ATP-binding pocket.

-

Vector for SAR: The 2-chloro position is a prime site for modification (e.g., via Suzuki or Buchwald-Hartwig coupling) to introduce moieties that can target the solvent-exposed region or induce a DFG-out conformation, enhancing potency and selectivity.

Workflow for Kinase Inhibitor Discovery

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 8. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

- 9. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks | Al-Nahrain Journal of Science [anjs.edu.iq]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 16. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Rational Design, Synthesis, and Evaluation of Thiazole-Based Antifungals

Executive Summary

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of novel antifungal agents. The thiazole scaffold—a five-membered heterocyclic ring containing nitrogen and sulfur—serves as a bioisostere of the imidazole/triazole pharmacophore found in clinical antifungals like Fluconazole and Voriconazole.

This guide details the end-to-end workflow for developing novel thiazole derivatives, from rational design targeting the CYP51 enzyme to chemical synthesis via the Hantzsch method, and finally, biological validation using CLSI M27 reference standards.

Mechanism of Action & Rationale

The primary target for thiazole-based antifungals is Lanosterol 14

Molecular Mechanism

-

Binding: The unhindered nitrogen atom (N3) of the thiazole ring coordinates with the heme iron (

) in the active site of CYP51. -

Inhibition: This coordination prevents the binding of the natural substrate (lanosterol) and oxygen activation.

-

Lethality: The blockade leads to the depletion of ergosterol and the accumulation of toxic 14

-methylated sterols (e.g., lanosterol, 14

Pathway Visualization

The following diagram illustrates the specific blockade point within the ergosterol biosynthesis pathway.

Figure 1: Mechanism of Action showing CYP51 inhibition by thiazole derivatives leading to toxic sterol accumulation.[2]

Rational Design Strategy (SAR)

To maximize potency and selectivity, the design of the thiazole core must adhere to specific Structure-Activity Relationship (SAR) principles.

| Position | Modification Strategy | Rationale |

| C2 Position | Hydrazone or Amine Linkers | Provides hydrogen bond donors/acceptors to interact with the access channel of CYP51 (Tyr118/Tyr132 residues). |

| C4 Position | Phenyl / Heteroaryl Ring | Occupies the hydrophobic pocket adjacent to the heme. Electron-withdrawing groups (F, Cl, NO |

| C5 Position | Small Alkyl / H | Steric bulk here often reduces activity; maintaining a hydrogen or methyl group is usually preferred to avoid clashing with the heme propionate groups. |

Critical Design Note: Ensure the calculated LogP (cLogP) remains between 2.5 and 4.5. Excessive lipophilicity (

Chemical Synthesis Protocol

The Hantzsch Thiazole Synthesis is the most robust method for generating 2,4-disubstituted thiazoles. It involves the condensation of

Synthetic Workflow Diagram

Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis.[3][4]

Detailed Protocol

Reagents:

-

Substituted 2-bromoacetophenone (1.0 eq)

-

Thiourea or substituted thiobenzamide (1.1 eq)

-

Absolute Ethanol (10 mL per mmol)

-

Ammonium Hydroxide (25%)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the thioamide in absolute ethanol.

-

Addition: Add 1.0 mmol of the

-haloketone dropwise at room temperature. Note: If the reaction is highly exothermic, cool on an ice bath during addition. -

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting haloketone spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrobromide salt will precipitate directly.

-

Neutralization:

-

Filter the solid salt.

-

Suspend the salt in water and adjust pH to ~9-10 using Ammonium Hydroxide. This liberates the free base.

-

-

Purification: Filter the free base and recrystallize from hot ethanol or ethanol/water mixtures.

-

Characterization: Confirm structure via

H-NMR (look for the thiazole C5-H singlet around

Biological Evaluation: CLSI M27 Protocol

To determine the Minimum Inhibitory Concentration (MIC), you must use the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Standard: CLSI M27 (Yeasts) or M38 (Filamentous Fungi).[5]

Assay Setup (96-Well Plate)

Medium: RPMI 1640 buffered to pH 7.0 with MOPS (0.165 M). Why? This medium is chemically defined and lacks antagonists that bind azoles, ensuring reproducible results.

Inoculum Preparation:

-

Culture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24h.

-

Suspend colonies in sterile saline.

-

Adjust density to

to -

Dilute 1:100, then 1:20 in RPMI 1640 to achieve a final test concentration of

to

Plate Layout:

-

Columns 1-10: Serial 2-fold dilutions of the thiazole derivative (Range: 64

g/mL to 0.125 -

Column 11: Growth Control (Media + Cells + solvent vehicle).

-

Column 12: Sterility Control (Media only).

Incubation & Readout

-

Conditions: Incubate at 35°C for 24 hours (for Candida spp.).

-

Endpoint: The MIC is the lowest concentration that causes a 50% reduction in turbidity (prominent decrease) compared to the growth control (for azoles/thiazoles).

-

Note: Azoles are fungistatic, not fungicidal, so "clear" wells are not required for MIC determination, unlike amphotericin B.

-

Data Recording Example

| Compound ID | R-Group (C4) | MIC ( | MIC ( | Interpretation |

| TZ-01 | Phenyl | 32.0 | >64 | Inactive |

| TZ-05 | 4-Cl-Phenyl | 4.0 | 8.0 | Moderate |

| TZ-09 | 2,4-di-F-Phenyl | 0.25 | 0.5 | Potent |

| Fluconazole | (Control) | 0.5 | 4.0 | Reference |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). [Link][6]

-

Pettit, R. K., et al. (2015). "The Hantzsch Thiazole Synthesis: A Versatile Route to Bioactive Heterocycles." Journal of Heterocyclic Chemistry. [Link]

-

Warrilow, A. G., et al. (2013). "CYP51: The target of azole antifungal drugs."[1][2][8] Clinical Microbiology Reviews. [Link]

-

Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. njccwei.com [njccwei.com]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the purification of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

Technical Support Center: Purification of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

Welcome to the dedicated technical support guide for navigating the purification challenges of this compound. This molecule, a key heterocyclic building block in medicinal chemistry and agrochemical development, presents unique purification hurdles due to its combination of a reactive chlorothiazole ring and a basic pyrazole moiety.[1][2][3][4] This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, blending established chemical principles with practical, field-tested advice.

Our approach is rooted in a first-principles understanding of the chemistry involved. We will explore not just what to do, but why a particular technique is effective, empowering you to adapt and troubleshoot with confidence.

Section 1: Understanding the Challenge - Common Impurities and Their Origins

Effective purification begins with anticipating the impurities. The synthetic route to this compound, typically involving the alkylation of pyrazole with a reactive precursor like 2-chloro-5-(chloromethyl)thiazole, can generate a predictable profile of side-products and unreacted materials.

FAQs: Impurity Profiling

Q1: What are the most probable impurities I should expect in my crude reaction mixture?

A: Based on the common synthetic pathways, your crude product is likely to contain a mixture of the following:

-

Unreacted Starting Materials: The most common impurities are residual 2-chloro-5-(chloromethyl)thiazole and unreacted pyrazole. Their presence is often due to incomplete reaction or suboptimal stoichiometry.[5]

-

Over-Alkylated Byproducts: Pyrazole has two nitrogen atoms, and while one is sterically hindered, slight N-2 alkylation can occur, leading to an isomeric impurity that can be difficult to separate.

-

Hydrolysis Products: The 2-chloro group on the thiazole ring is susceptible to hydrolysis, especially during aqueous workups or if moisture is present, leading to the formation of the corresponding 2-hydroxythiazole derivative.

-

Residual Solvents: Solvents used in the reaction (e.g., DMF, acetonitrile) or workup (e.g., ethyl acetate, dichloromethane) are often present.

-

Decomposition Products: Thiazole derivatives can exhibit limited thermal stability.[6] Prolonged heating during reaction or purification can lead to degradation.

Caption: Potential impurity pathways in the synthesis.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying multi-gram quantities of a solid product.[7] Its success hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while impurities remain soluble at all temperatures.[8]

Troubleshooting Guide: Recrystallization Issues

Q1: My product is "oiling out" as a liquid instead of forming crystals upon cooling. What's wrong?

A: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[8]

-

Causality: The high concentration of the solute upon cooling exceeds its solubility limit so rapidly that molecules do not have time to orient into an ordered crystal lattice. Impurities can disrupt this process.

-

Solutions: